molecular formula C52H98O5 B14436005 Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 80234-90-8

Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

Cat. No.: B14436005
CAS No.: 80234-90-8
M. Wt: 803.3 g/mol
InChI Key: WDMBBWVCRAKTNP-UHFFFAOYSA-N
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Description

Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, which is known for its diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexene oxide with a suitable dicarboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane: Shares the bicyclic structure but lacks the dicarboxylate groups.

    Cyclohexene oxide: A simpler epoxide with similar reactivity but different structural features.

    1,2-Epoxycyclohexane: Another epoxide with a similar ring structure but different functional groups.

Uniqueness

Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is unique due to its specific combination of a bicyclic structure and dicarboxylate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

80234-90-8

Molecular Formula

C52H98O5

Molecular Weight

803.3 g/mol

IUPAC Name

didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

InChI

InChI=1S/C52H98O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-55-51(53)47-45-49-50(57-49)46-48(47)52(54)56-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-50H,3-46H2,1-2H3

InChI Key

WDMBBWVCRAKTNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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